Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

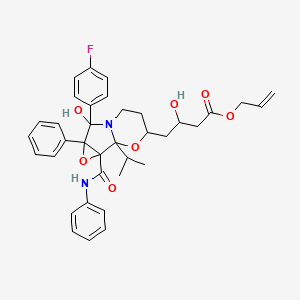

The compound Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis and production of Atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by the CAS number 1316295-72-3 and is chemically known as prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves multiple synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this impurity is closely monitored to maintain the quality and purity of the final Atorvastatin product. The process involves large-scale chemical reactors, precise control of reaction parameters, and rigorous quality control measures to minimize the presence of impurities .

化学反応の分析

Types of Reactions

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

科学的研究の応用

Chemistry

In chemistry, Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in Atorvastatin formulations .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It serves as a model compound for understanding the metabolism and biotransformation of statins .

Medicine

In medicine, the impurity is investigated for its potential impact on the efficacy and safety of Atorvastatin. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of the impurity .

Industry

In the pharmaceutical industry, the impurity is monitored as part of quality control processes to ensure the purity and safety of Atorvastatin products. It is also used in the development of new formulations and manufacturing processes .

作用機序

The mechanism of action of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes involved in cholesterol biosynthesis, similar to Atorvastatin. It may also affect other cellular processes, such as oxidative stress and inflammation .

類似化合物との比較

Similar Compounds

Atorvastatin EP Impurity A (Sodium Salt): This impurity is structurally related to Atorvastatin and is used as a reference standard in analytical testing.

Atorvastatin Epoxy Tetrahydrofuran Analog: This compound is another impurity associated with Atorvastatin and is used in quality control processes.

Atorvastatin Lactone 3-O-Methyl Ether: This impurity is formed during the synthesis of Atorvastatin and is monitored in pharmaceutical formulations.

Uniqueness

The uniqueness of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity lies in its specific chemical structure, which includes an allyl ester group and a cyclic (isopropyl) moiety. This structure distinguishes it from other impurities and contributes to its distinct chemical and biological properties .

生物活性

The Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis of atorvastatin, a widely prescribed statin for lowering cholesterol levels. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of atorvastatin formulations. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and implications in drug development.

This compound, identified by CAS number 1316295-72-3, has a complex structure that includes multiple functional groups typical of statins. The synthesis involves several steps that include oxidation, reduction, and substitution reactions to produce this impurity during atorvastatin manufacturing processes.

Pharmacological Effects

- Mechanism of Action : Like other statins, atorvastatin and its impurities inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) , which plays a critical role in cholesterol biosynthesis. The allyl ester form may exhibit similar competitive inhibition properties, potentially affecting cholesterol metabolism and cellular functions .

- Cell Proliferation and Apoptosis : Studies indicate that atorvastatin can modulate cell growth and apoptosis through its influence on metabolic pathways. The allyl ester may retain some of these effects, contributing to the overall pharmacodynamic profile of atorvastatin .

- Anticancer Potential : Recent research highlights that atorvastatin has shown promise in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. The allyl ester could potentially exhibit similar cytotoxic effects, particularly as it is lipophilic and can penetrate cell membranes effectively .

Toxicological Considerations

- Safety Profile : The presence of impurities like the allyl ester can impact the safety profile of atorvastatin. Toxicological studies are necessary to evaluate its effects on liver function and other metabolic processes .

- In Vitro Studies : In vitro studies have shown that certain statin impurities can have varying levels of cytotoxicity depending on their chemical structure. The biological activity of the allyl ester should be assessed through controlled experiments to determine its safety margins .

Case Studies

Several case studies have explored the implications of statin impurities on health outcomes:

- Study on Lipophilic Statins : A study demonstrated that lipophilic statins, including atorvastatin, exhibited higher cytotoxic potential against breast cancer cells compared to hydrophilic counterparts. This suggests that structural modifications in statins can enhance their therapeutic efficacy against specific diseases .

- Toxicity Assessment in Animal Models : Research involving animal models has indicated possible alterations in liver enzyme levels when exposed to statin impurities, underscoring the need for careful monitoring during drug formulation processes .

Data Summary Table

| Parameter | Allyl Ester of Atorvastatin Cyclic Impurity | Atorvastatin |

|---|---|---|

| CAS Number | 1316295-72-3 | 134523-00-5 |

| Mechanism of Action | HMGR Inhibition | HMGR Inhibition |

| Anticancer Activity | Potential (needs further study) | Confirmed |

| Cytotoxicity | Variable (dependent on concentration) | Higher in lipophilic forms |

| Safety Profile | Requires further toxicological evaluation | Generally well-studied |

特性

IUPAC Name |

prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,26-15-17-27(37)18-16-26)33(25-11-7-5-8-12-25)34(46-33,36(39,45-30)24(2)3)32(42)38-28-13-9-6-10-14-28/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWKXXNHQXONBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)OCC=C)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746973 |

Source

|

| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316295-72-3 |

Source

|

| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。